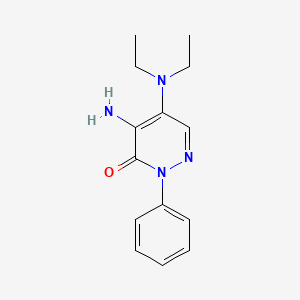![molecular formula C16H13FN2OS2 B2983939 2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide CAS No. 898439-07-1](/img/structure/B2983939.png)
2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide” is a complex organic molecule. It contains a fluorophenyl group, a thiazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a fluorophenyl group, and an acetamide group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the fluorophenyl group, and the acetamide group . These groups could potentially participate in a variety of chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the fluorophenyl group could potentially influence its polarity and solubility.Aplicaciones Científicas De Investigación
Anticancer Activity
A significant body of research has focused on the development of novel compounds with potential anticancer properties. For instance, compounds containing fluorine and thiazole rings have been synthesized and tested for their anticancer activity across various cell lines, including lung, breast, and central nervous system (CNS) cancers. Such compounds demonstrate anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have shown significant anti-inflammatory and, by implication, potential anticancer activity (Sunder & Maleraju, 2013).
Synthesis and Evaluation of Antitumor Derivatives
The synthesis of new derivatives bearing heterocyclic rings, such as benzothiazole, and their evaluation for antitumor activity is a common theme in medicinal chemistry. For example, 2-(4-aminophenyl)benzothiazole derivatives have been synthesized and screened for their potential antitumor activity in vitro, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Exploration of Antimicrobial Properties
Thiazole and fluorine-containing compounds have also been studied for their antimicrobial properties. Research into sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide reveals promising antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi, suggesting potential for the development of new antimicrobial agents (Badiger et al., 2013).
Optoelectronic and Photovoltaic Applications
Thiazole-based compounds have been explored for their optoelectronic properties, which are crucial for applications in dye-sensitized solar cells (DSSCs) and other photovoltaic systems. Studies on benzothiazolinone acetamide analogs have indicated their potential in light harvesting efficiency and as photosensitizers in DSSCs, highlighting their value in renewable energy research (Mary et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to interact with the glucagon-like peptide 1 (glp1) receptor . The GLP1 receptor plays a crucial role in glucose homeostasis and is a common target for the treatment of type 2 diabetes .
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its target receptor and induce conformational changes that modulate the receptor’s activity .
Biochemical Pathways
If the compound acts on the glp1 receptor as suggested, it could influence the insulin signaling pathway, enhancing insulin secretion and decreasing blood glucose levels .
Pharmacokinetics
The presence of the fluorophenyl group could potentially enhance the compound’s lipophilicity, which may improve its absorption and distribution
Result of Action
If it acts on the GLP1 receptor, it could potentially enhance insulin secretion, decrease glucagon secretion, and reduce blood glucose levels .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-10-18-14-7-4-12(8-15(14)22-10)19-16(20)9-21-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVSTOSRHCHBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
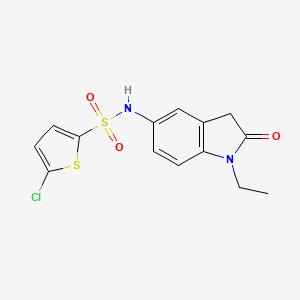
![1-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2983859.png)
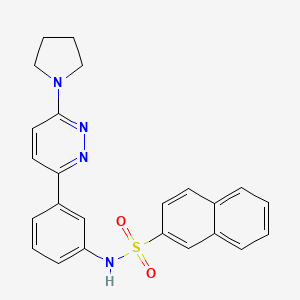
![1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2983864.png)
![3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2983865.png)
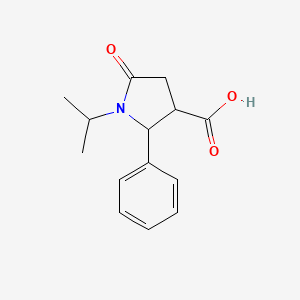
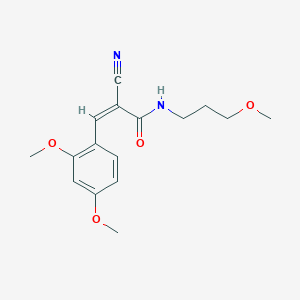

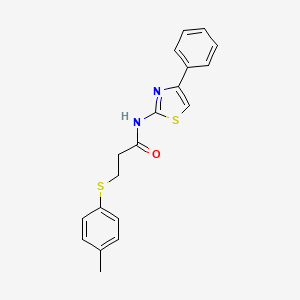
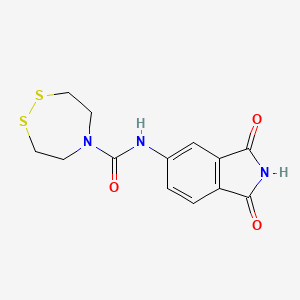
![5-Fluoro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2983875.png)
![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2983876.png)

